2-Amino-5-chloro-4-fluorophenol
CAS No.: 1191063-34-9
Cat. No.: VC0111335
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191063-34-9 |
---|---|
Molecular Formula | C6H5ClFNO |
Molecular Weight | 161.56 |
IUPAC Name | 2-amino-5-chloro-4-fluorophenol |
Standard InChI | InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
Standard InChI Key | MYRPTNASDXYIQM-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)Cl)O)N |
Introduction
Chemical Properties and Structure
2-Amino-5-chloro-4-fluorophenol belongs to the phenol family, which is known for its acidic properties due to the presence of a hydroxyl group attached to a benzene ring. The compound is particularly interesting due to its multiple functional groups, including an amino group, a chloro group, and a fluoro group, which confer unique chemical and biological properties.
Physical and Chemical Identifiers
The compound has a well-defined chemical identity as detailed in the following table:
Property | Value |
---|---|
CAS Number | 1191063-34-9 |
Molecular Formula | C6H5ClFNO |
Molecular Weight | 161.56 g/mol |
IUPAC Name | 2-amino-5-chloro-4-fluorophenol |
Standard InChI | InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
Standard InChIKey | MYRPTNASDXYIQM-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)Cl)O)N |
PubChem Compound | 58343777 |
Table 1: Chemical Identifiers of 2-Amino-5-chloro-4-fluorophenol
Structural Characteristics
The structure of 2-Amino-5-chloro-4-fluorophenol features a benzene ring with four specifically positioned functional groups:
-
A hydroxyl group (OH) providing acidic properties characteristic of phenols
-
An amino group (NH2) at position 2, introducing basic properties
-
A chloro group (Cl) at position 5, acting as an electron-withdrawing substituent
-
A fluoro group (F) at position 4, further influencing the electronic distribution
This unique arrangement of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (hydroxyl and amino) creates a distinctive electronic environment that significantly influences the compound's chemical behavior and reactivity patterns.
Step | Starting Material | Reagents | Conditions | Expected Product |
---|---|---|---|---|
1 | 4-fluorophenol | Chlorine gas or sulfuryl chloride, water | 5-60°C, 15-60 minutes | 2-chloro-4-fluorophenol |
2 | 2-chloro-4-fluorophenol | Nitration mixture (HNO₃/H₂SO₄) | 0-5°C, controlled conditions | 2-chloro-4-fluoro-5-nitrophenol |
3 | 2-chloro-4-fluoro-5-nitrophenol | Iron in acetic acid or Pd/C with H₂ | 0-100°C, 1-48 hours | 2-Amino-5-chloro-4-fluorophenol |
Table 2: Proposed Synthesis Route for 2-Amino-5-chloro-4-fluorophenol Based on Related Compounds
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2-Amino-5-chloro-4-fluorophenol, it is useful to compare it with structurally similar compounds.
Structural Analogues Comparison
Compound | CAS Number | Molecular Formula | Key Structural Difference | Documented Applications |
---|---|---|---|---|
2-Amino-5-chloro-4-fluorophenol | 1191063-34-9 | C6H5ClFNO | Target compound | Research intermediate |
2-Amino-6-chloro-4-fluorophenol | 260253-17-6 | C6H5ClFNO | Chlorine at position 6 instead of 5 | Synthesis of benzoxazole derivatives |
2-Chloro-4-fluorophenol | Patent compound | C6H4ClFO | Lacks amino group | Synthetic intermediate |
2-Chloro-5-fluoro phenol | Research compound | C6H4ClFO | Different halogen positions | Antibacterial research |
5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 | C6H3BrClFO | Bromo instead of amino group | Pharmaceutical research |
Table 3: Comparison of 2-Amino-5-chloro-4-fluorophenol with Related Compounds
Reactivity Differences
The presence of the amino group in 2-Amino-5-chloro-4-fluorophenol, compared to its non-aminated analogues, likely confers different reactivity patterns:
-
Nucleophilicity: The amino group provides a nucleophilic site for reactions
-
Hydrogen Bonding: Additional hydrogen bonding capabilities compared to halogenated phenols without amino groups
-
pKa Differences: The amino group influences the acidity of the phenolic hydroxyl group
-
Coordination Chemistry: Potential for metal coordination through the amino nitrogen
These differences potentially make 2-Amino-5-chloro-4-fluorophenol useful for specific synthetic pathways where both halogen reactivity and amino functionality are required.
Research Gaps and Future Directions
Despite its unique structure and potential applications, there appear to be significant research gaps regarding 2-Amino-5-chloro-4-fluorophenol:
Recommended Research Directions
Future research on 2-Amino-5-chloro-4-fluorophenol might beneficially focus on:
-
Optimized Synthesis Routes: Development of efficient, scalable synthesis methods with high regioselectivity
-
Comprehensive Physical Characterization: Detailed studies of physical and spectroscopic properties
-
Biological Activity Screening: Investigation of potential antimicrobial, antiviral, or other biological activities
-
Structure-Activity Relationships: Comparison with isomers to establish structure-activity relationships
-
Novel Derivative Development: Exploration of chemical modifications to enhance specific properties or applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume